

Technical Guide: (S)-3-Chlorolactic Acid — Synonyms, Identifiers, and Applications

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Compound of Interest

Compound Name: 3-Chlorolactic acid, (S)-

CAS No.: 82079-44-5

Cat. No.: B1593478

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Executive Summary

(S)-3-Chlorolactic acid (CAS: 82079-44-5) is a critical chiral building block in the synthesis of enantiomerically pure pharmaceuticals, particularly beta-blockers and oxazolidinone antibiotics. As a halogenated derivative of lactic acid, it serves as a pivotal intermediate in metabolic dehalogenation pathways and a precursor to chiral epoxides. This guide provides a definitive reference for its chemical identity, stereochemical configuration, enzymatic synthesis, and applications in drug development.

Part 1: Chemical Identity & Nomenclature

Accurate identification is paramount in chiral chemistry, where enantiomeric purity dictates biological activity. The following table consolidates the essential identifiers for the (S)-enantiomer.

Table 1: Primary Identifiers and Synonyms

Category	Identifier / Name	Notes
Common Name	(S)-3-Chlorolactic acid	Preferred common usage.[1]
IUPAC Name	(2S)-3-Chloro-2-hydroxypropanoic acid	Systematic nomenclature.
CAS Registry Number	82079-44-5	Specific to the (S)-isomer.
CAS (Racemate)	1713-85-5	Do not confuse with the chiral form.
Molecular Formula	C ₃ H ₅ ClO ₃	
Molecular Weight	124.52 g/mol	
SMILES	C(O)OCl	Encodes (S)-stereochemistry (@).
InChI Key	OSLCJYYQMKPZHU-UWTATZPHSA-N	Unique hash for verification.
Synonyms	L-3-Chlorolactic acid β-Chlorolactic acid (S)-3-Chloro-2-hydroxypropionic acid	"L-" historically correlates to (S)-lactic acid.

Part 2: Structural Analysis & Stereochemistry

Cahn-Ingold-Prelog (CIP) Priority Logic

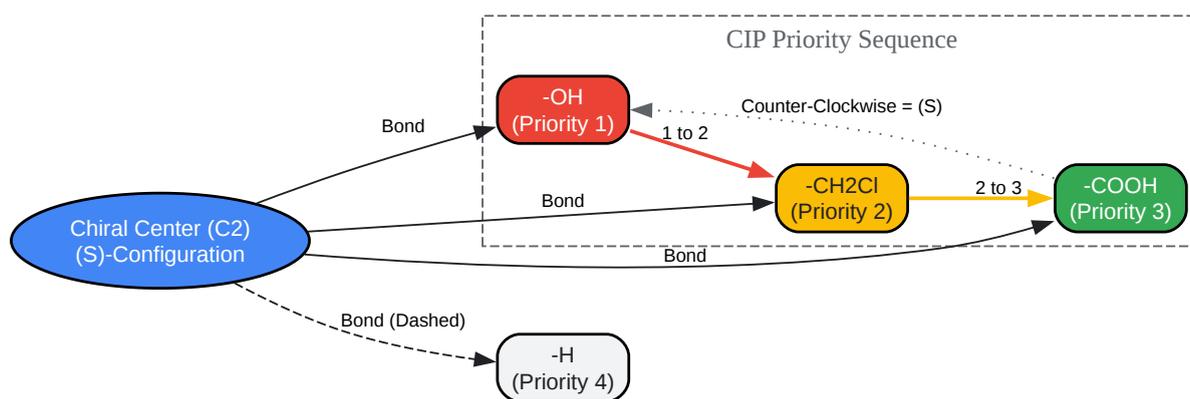
Understanding the stereochemistry of (S)-3-chlorolactic acid requires a precise application of CIP priority rules. Unlike non-halogenated analogues, the chlorine atom shifts the priority sequence of the substituents on the chiral center (C2).

- Priority 1: -OH Group (Oxygen, Atomic #8).
- Priority 2: -CH₂Cl Group. The carbon is attached to (Cl, H, H). Chlorine (Atomic #17) outranks the Oxygen atoms in the carboxyl group.
- Priority 3: -COOH Group. The carbon is attached to (O, O, O) (via phantom atoms for the double bond).

- Priority 4: -H Atom.

Configuration: With the lowest priority group (-H) oriented away from the viewer, the sequence 1 → 2 → 3 follows a Counter-Clockwise direction, assigning the (S) configuration.

Diagram 1: Chemical Structure & Stereochemistry



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Caption: CIP priority assignment for (S)-3-chlorolactic acid. The -CH₂Cl group outranks -COOH due to the high atomic number of Chlorine.

Part 3: Synthesis & Production Protocols

While chemical hydrolysis of epichlorohydrin often yields racemates, enzymatic synthesis is the gold standard for producing high-purity (S)-3-chlorolactic acid. This method utilizes the stereoselective reduction of 3-chloropyruvate.

Protocol: Enzymatic Reduction via Lactate Dehydrogenase (LDH)

Objective: Synthesize (S)-3-chlorolactic acid from 3-chloropyruvate with >99% enantiomeric excess (ee).

Reagents:

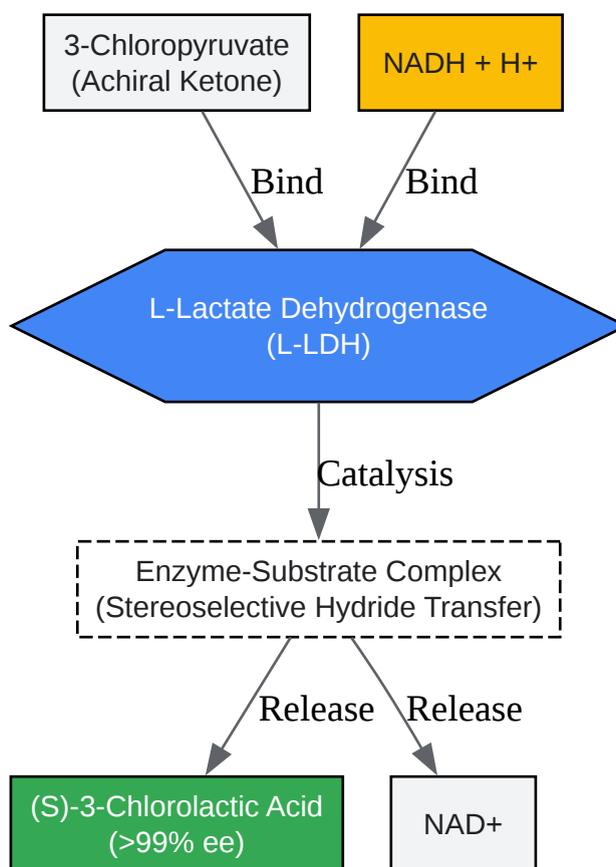
- Substrate: 3-Chloropyruvate (Lithium or Sodium salt).
- Enzyme: L-Lactate Dehydrogenase (L-LDH) (EC 1.1.1.27), typically from Rabbit Muscle or recombinant Bacillus sources.
- Cofactor: NADH (Nicotinamide adenine dinucleotide, reduced form).[2]
- Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Methodology:

- Preparation: Dissolve 3-chloropyruvate (10 mM final concentration) in Potassium Phosphate buffer.
- Cofactor Addition: Add NADH (12 mM) to the solution. A slight molar excess ensures complete reduction.
- Initiation: Add L-LDH (50 Units/mL) to initiate the reaction.
- Incubation: Incubate at 25°C with gentle stirring. Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD⁺) to track reaction progress.
- Termination: Once A₃₄₀ stabilizes (indicating NADH consumption is complete), quench the reaction by lowering pH to 2.0 using 1M HCl.
- Extraction: Extract the product using ethyl acetate (3x volumes).
- Purification: Evaporate solvent under reduced pressure. Recrystallize from chloroform/hexane if necessary.

Mechanism: The enzyme L-LDH facilitates the hydride transfer from NADH to the re-face of the carbonyl group of 3-chloropyruvate, strictly enforcing the (S)-configuration in the product.

Diagram 2: Enzymatic Synthesis Workflow



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Caption: Stereoselective reduction of 3-chloropyruvate to (S)-3-chlorolactic acid using L-LDH.

Part 4: Applications in Drug Development[3][4]

(S)-3-Chlorolactic acid is not just a metabolic byproduct; it is a versatile chiral synthon. Its bifunctionality (hydroxyl and carboxyl groups) combined with a leaving group (chlorine) makes it ideal for ring-closure reactions to form epoxides.

Precursor to Chiral Epoxides

Treatment of (S)-3-chlorolactic acid with mild bases yields (S)-glycidic acid or (S)-epichlorohydrin derivatives. These are fundamental precursors for:

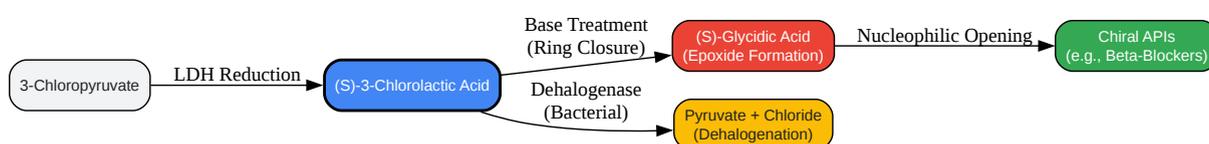
- Beta-Blockers: Drugs like Betaxolol require (S)-epichlorohydrin moieties to establish the correct binding affinity to beta-adrenergic receptors.

- Oxazolidinones: Antibiotics such as Linezolid utilize chiral 3-carbon backbones derived from similar C3-synthons.

Metabolic Dehalogenation Studies

In environmental toxicology and pharmacology, (S)-3-chlorolactic acid appears as an intermediate in the bacterial degradation of environmental pollutants (like 3-chloropropanediol). Understanding its stability and conversion to oxalate or pyruvate is crucial for assessing the toxicity of chlorinated drugs.

Diagram 3: Metabolic & Synthetic Pathways



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Caption: Divergent pathways: Synthetic route to chiral drugs (red/green) vs. metabolic degradation (yellow).

Part 5: Physical & Chemical Properties[5]

Property	Value	Relevance
Physical State	White crystalline solid	Easy to handle in solid-phase synthesis.
Melting Point	88–89 °C	Indicates high purity; lower MP suggests racemization.
pKa	3.23 (Predicted)	Stronger acid than lactic acid (pKa 3.86) due to inductive effect of Cl.
Solubility	Water, Ethanol, Ethyl Acetate	Highly polar; requires polar organic solvents for extraction.
Stability	Hygroscopic	Store under dessication; sensitive to base-catalyzed epoxide formation.

References

- PubChem. (2025).^[3] **3-Chlorolactic acid, (S)-** | C3H5ClO3.^{[1][3]} National Library of Medicine.^[3] [\[Link\]](#)
- CAS Common Chemistry. (2025). Chlorolactic acid (CAS RN 1713-85-5).^[3] American Chemical Society. [\[Link\]](#)
- Jones, K. H., et al. (1990). A New Approach for Enzymatic Synthesis of (S)-3-Chlorolactic Acid. *Agricultural and Biological Chemistry*.^{[1][2][4][5]} [\[Link\]](#)
- Muthukrishnan, S., et al. (2007). Chemo-enzymatic synthesis of (S)-betaxolol. *Tetrahedron: Asymmetry*.^[6] (Cited for application in beta-blocker synthesis).^[6]
- Janssen, D. B., et al. (2005). Bacterial dehalogenation of organohalides. *Environmental Microbiology*.

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Sources

- [1. ontosight.ai \[ontosight.ai\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. Chlorolactic acid | C3H5ClO3 | CID 92899 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. mnba-journal.com \[mnba-journal.com\]](#)
- [5. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. mdpi.com \[mdpi.com\]](#)
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